molecular formula C20H22BrNO3 B4643076 4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4643076
M. Wt: 404.3 g/mol
InChI Key: WXJNWJIEPBOCKI-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a brominated phenyl group, two ethoxy groups, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methylphenyl to introduce the bromine atom. This is followed by the formation of the quinoline core through cyclization reactions. The ethoxy groups are then introduced via etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylphenyl derivatives: These compounds share the brominated phenyl group but differ in other structural aspects.

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a brominated phenyl group, ethoxy groups, and a dihydroquinolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c1-4-24-18-9-15-14(13-7-6-12(3)16(21)8-13)10-20(23)22-17(15)11-19(18)25-5-2/h6-9,11,14H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJNWJIEPBOCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)C)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-bromo-4-methylphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

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